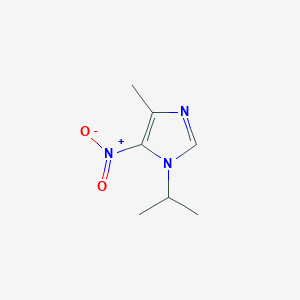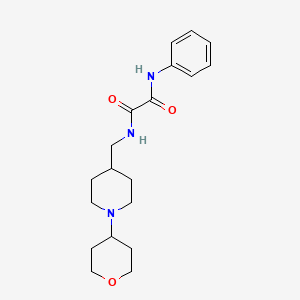
3',5'-Dichloro-2-phenylacetophenone
Overview
Description
3',5'-Dichloro-2-phenylacetophenone (DCPA) is a chemical compound that is widely used in scientific research. It is a yellow crystalline solid with a molecular weight of 267.14 g/mol. DCPA is known for its high purity and stability, making it an ideal compound for various laboratory experiments.
Mechanism of Action
The mechanism of action of 3',5'-Dichloro-2-phenylacetophenone is not well understood, but it is believed to act as an inhibitor of photosynthesis in plants. It is also believed to inhibit the growth of certain microorganisms, including bacteria and fungi.
Biochemical and Physiological Effects:
3',5'-Dichloro-2-phenylacetophenone has been shown to have no significant toxic effects on humans and animals. However, it has been shown to have acute toxicity to aquatic organisms, particularly fish. 3',5'-Dichloro-2-phenylacetophenone has also been shown to have a low potential for bioaccumulation in aquatic organisms.
Advantages and Limitations for Lab Experiments
3',5'-Dichloro-2-phenylacetophenone is a highly stable and pure compound, making it an ideal reagent for various laboratory experiments. It is also readily available and relatively inexpensive. However, 3',5'-Dichloro-2-phenylacetophenone has limited solubility in water, which can make it difficult to work with in aqueous solutions. It also has a strong odor, which can be unpleasant to work with.
Future Directions
There are several future directions for the use of 3',5'-Dichloro-2-phenylacetophenone in scientific research. One area of interest is the development of new synthetic methods for 3',5'-Dichloro-2-phenylacetophenone and its derivatives. Another area of interest is the use of 3',5'-Dichloro-2-phenylacetophenone in the synthesis of new pharmaceuticals and agrochemicals. Additionally, there is interest in the use of 3',5'-Dichloro-2-phenylacetophenone as a fluorescent probe in biological imaging. Finally, there is interest in the use of 3',5'-Dichloro-2-phenylacetophenone as a potential herbicide, particularly in the control of weeds in agricultural crops.
Conclusion:
In conclusion, 3',5'-Dichloro-2-phenylacetophenone is a highly useful compound in scientific research. It is widely used as a starting material for the synthesis of various organic compounds and has potential applications in the development of new pharmaceuticals, agrochemicals, and fluorescent probes for biological imaging. While 3',5'-Dichloro-2-phenylacetophenone has several advantages for laboratory experiments, it also has limitations, including limited solubility in water and a strong odor. However, with continued research and development, 3',5'-Dichloro-2-phenylacetophenone has the potential to be used in a wide range of scientific applications.
Scientific Research Applications
3',5'-Dichloro-2-phenylacetophenone is widely used in scientific research, particularly in the field of organic synthesis. It is used as a starting material for the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and dyes. 3',5'-Dichloro-2-phenylacetophenone is also used as a reagent in the synthesis of chiral compounds and as a precursor for the synthesis of 2-phenylbenzoxazole, which is a fluorescent compound used in biological imaging.
properties
IUPAC Name |
1-(3,5-dichlorophenyl)-2-phenylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10Cl2O/c15-12-7-11(8-13(16)9-12)14(17)6-10-4-2-1-3-5-10/h1-5,7-9H,6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEGKJGMNMRQUKL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)C2=CC(=CC(=C2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Cl2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3',5'-Dichloro-2-phenylacetophenone | |
Synthesis routes and methods
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-(4-Chlorophenyl)-2-[1-(1-methylimidazol-4-yl)sulfonylazetidin-3-yl]pyridazin-3-one](/img/structure/B2713446.png)
![2-(3-benzyl-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(2-fluorophenyl)acetamide](/img/structure/B2713448.png)
![N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-3-(4-methoxyphenyl)propanamide](/img/structure/B2713449.png)
![1-acetyl-N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)piperidine-4-carboxamide](/img/structure/B2713452.png)
![7-(pyrrolidin-1-yl)[1,2,4]triazolo[4,3-a]pyrimidin-3(2H)-one](/img/structure/B2713453.png)



![Ethyl 4-((4-((2-(methoxycarbonyl)benzo[b]thiophen-3-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate](/img/structure/B2713461.png)

![2-(1-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)pyrrolidin-3-yl)pyridine](/img/structure/B2713463.png)
![7-Chloro-1-phenyl-2-(thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2713464.png)
![6-(4-fluorobenzyl)-4-(4-(methylthio)phenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2713465.png)
![5-(1-adamantyl)-N-[(E)-(4-fluorophenyl)methylideneamino]-1H-pyrazole-3-carboxamide](/img/structure/B2713466.png)